
3-(4-Fluorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-fluorophenyl group. This scaffold is recognized for its versatility in medicinal chemistry, materials science, and coordination chemistry due to its electron-deficient aromatic ring and ability to engage in hydrogen bonding and π-π interactions . The para-fluorine substituent enhances metabolic stability and modulates electronic properties, making it a key structural motif in drug discovery .
Preparation Methods
Overview of 1,2,4-Oxadiazole Synthesis Approaches
The 1,2,4-oxadiazole core is typically synthesized via:
- Cyclization of amidoximes with carboxylic acid derivatives
- 1,3-dipolar cycloaddition of nitrile oxides with nitriles
- Oxidative cyclization methods
- One-pot multi-component reactions under mild conditions
For 3-(4-Fluorophenyl)-1,2,4-oxadiazole, the most relevant methods involve amidoxime cyclization and aza-Wittig-type intramolecular cyclizations due to their efficiency and functional group tolerance.
Preparation Methods of this compound
Amidoxime and Acyl Chloride Cyclization
This classical method involves the reaction of an amidoxime derivative of 4-fluorobenzonitrile with an acyl chloride or activated carboxylic acid derivative to form the oxadiazole ring.
- Procedure : Amidoximes are reacted with 4-fluorobenzoyl chloride or esters under mild heating or room temperature in the presence of bases or catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine.
- Advantages : Simple, well-established, and allows for moderate to good yields.
- Limitations : Sometimes requires elevated temperatures for aromatic amidoximes and may produce side products.
Research findings : Baykov et al. (2017) demonstrated a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters in NaOH/DMSO medium, achieving yields from 11% to 90% depending on substituents.
Staudinger/Aza-Wittig Reaction from Diazidoglyoxime Esters
A novel and efficient method involves the synthesis of bis-1,2,4-oxadiazoles via a Staudinger/aza-Wittig reaction starting from diazidoglyoxime esters.
- Procedure : Diazidoglyoxime esters derived from 4-fluorophenyl precursors react with triphenylphosphine in anhydrous toluene at room temperature to form iminophosphorane intermediates. Subsequent heating at reflux (~115°C) induces intramolecular aza-Wittig cyclization to yield the oxadiazole ring.
- Yields : Good overall yields (typically 60-80%) with mild reaction conditions and no catalyst required.
- Characterization : Products confirmed by IR (aromatic C=N stretch ~1608 cm⁻¹), ¹H NMR (aromatic protons 7.5–8.3 ppm), ¹³C NMR, and HRMS. X-ray crystallography confirms structure for related bis-oxadiazoles.
This method is particularly attractive for synthesizing fully substituted oxadiazoles with diverse substituents, including 4-fluorophenyl groups.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
- Procedure : Nitrile oxides generated in situ react with 4-fluorobenzonitrile under catalytic conditions (e.g., platinum(IV) catalysts) to form 1,2,4-oxadiazoles.
- Challenges : Low reactivity of nitrile triple bond, side reactions forming 1,2,5-oxadiazole-2-oxides, and expensive catalysts limit practical application.
- Yields : Generally moderate to low, with solubility issues of starting materials.
Oxidative Cyclization and Other Modern Methods
- Oxidative cyclization of amidoximes or related intermediates under mild conditions has been reported but is less common for this compound specifically.
- One-pot syntheses using aldehydes and amidoximes in the presence of Lewis acids (e.g., scandium triflate) or oxidants (e.g., MnO₂) have been developed for related oxadiazole derivatives, offering mild conditions and good yields.
Comparative Data Table of Preparation Methods
Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |
---|---|---|---|---|---|
Amidoxime + Acyl Chloride | Amidoxime (4-fluorophenyl), acyl chloride | Room temp to 80°C, base/catalyst | 40–90 | Simple, well-known, scalable | Sometimes requires heating, side products |
Staudinger/Aza-Wittig Reaction | Diazidoglyoxime esters, triphenylphosphine | RT then reflux (~115°C), no catalyst | 60–80 | Mild, catalyst-free, good yields | Requires preparation of diazidoglyoxime esters |
1,3-Dipolar Cycloaddition | Nitrile oxides, 4-fluorobenzonitrile | Pt(IV) catalyst, mild temp | 30–60 | Direct cycloaddition | Low reactivity, expensive catalyst |
One-pot amidoxime + ester + base | Amidoxime, methyl/ethyl esters | RT, NaOH/DMSO | 11–90 | Mild, one-pot, diverse substrates | Long reaction times, variable yields |
Oxidative cyclization | Amidoximes, aldehydes, oxidants | RT, Lewis acid or oxidant | Moderate | Mild, functional group tolerant | Less explored for 4-fluorophenyl derivatives |
Detailed Research Findings and Notes
- The Staudinger/aza-Wittig method reported by Xie et al. (2022) provides a robust route to bis-1,2,4-oxadiazoles, including those with 4-fluorophenyl substituents, with straightforward purification and characterization protocols.
- TBAF-catalyzed cyclization of O-acylamidoximes at room temperature offers a rapid and efficient route but may require heating for aromatic amidoximes such as 4-fluorophenyl derivatives.
- The one-pot NaOH/DMSO method allows for mild conditions and broad substrate scope but may have longer reaction times and variable yields depending on substituents.
- The 1,3-dipolar cycloaddition approach, while conceptually attractive, is less practical due to catalyst cost and side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid ring cleavage.
Major Products
Substitution: Products typically include derivatives where the fluorine atom is replaced by other functional groups.
Oxidation: Oxidation products may include ring-opened compounds or further oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 3-(4-Fluorophenyl)-1,2,4-oxadiazole is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Position Variations
3-(3-Fluorophenyl)-1,2,4-oxadiazole Derivatives
- Example : 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid (CAS: N/A).
- Key Differences :
- Demonstrated applications in luminescent liquid crystals and intermediate synthesis .
3-(2-Fluorophenyl)-1,2,4-oxadiazole Derivatives
- Example : 3-(2-Fluorophenyl)-1,2,4-benzotriazin-4(1H)-one (CAS: 868254-71-1).
- Key Differences :
- Ortho-substitution introduces steric hindrance, reducing binding affinity in enzymatic targets.
- Molecular weight: 243.243 g/mol, compared to 178.15 g/mol for 3-(4-fluorophenyl)-1,2,4-oxadiazole .
Bis(4-Fluorophenyl)-1,2,4-oxadiazole Derivatives
- Example : 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4e).
- Key Differences :
- Dual 4-fluorophenyl groups increase molecular rigidity and π-stacking capability.
- Synthesis yield: 54%, melting point: 232–234°C, versus single-substituted analogs .
Functional Group Modifications
Aminomethyl Derivatives
- Example : {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: MFCD12131099).
- Key Differences :
- The aminomethyl group enhances solubility and enables salt formation for pharmaceutical formulations.
- Used as intermediates in kinase inhibitors and antimicrobial agents .
Sulfonyl and Quinoline Hybrids
- Example: 5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole. Key Differences:
- Exhibits potent EGFR inhibition (IC₅₀ < 1 µM), surpassing erlotinib in MCF-7 and A-549 cell lines.
- The quinoline-sulfonyl group enhances target specificity and cellular uptake .
Structural Analogues in Coordination Chemistry
- Example : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS: 851882-55-8).
- Key Differences :
- Piperidine substitution introduces basicity, enabling coordination with transition metals (e.g., Cd²⁺, Co²⁺) for luminescent materials .
- Demonstrated anion-sensing capabilities in metal-organic frameworks (MOFs) .
Comparative Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield (%) | Key Applications |
---|---|---|---|---|
This compound | 178.15 | N/A | N/A | Drug intermediates, MOFs |
5,5'-Bis(4-fluorophenyl)-bi-oxadiazole | 352.29 | 232–234 | 54 | High-stability materials |
3-(2-Fluorophenyl)-benzotriazinone | 243.24 | N/A | N/A | Enzyme inhibitors |
Quinoline-sulfonyl derivative | 413.40 | N/A | 60–65 | EGFR-targeted anticancer agents |
Research Findings and Implications
- Electronic Effects : The para-fluorine substituent in this compound enhances electron deficiency, improving binding to enzymatic targets like EGFR and AChE .
- Synthetic Flexibility: Derivatives with bis-oxadiazole or hybrid functional groups (e.g., quinoline-sulfonyl) show higher yields (51–65%) and tailored bioactivity .
- Materials Science : Coordination polymers derived from 4-fluorophenyl-oxadiazole exhibit tunable luminescence and anion-sensing properties, driven by fluorine's electronegativity .
Biological Activity
3-(4-Fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of p53 expression. For instance, one study reported that this compound significantly increased caspase-3 activity in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.38 | Increased p53 expression and caspase activation |
A549 | <0.14 | Induction of apoptosis via caspase-3 activation |
C6 Rat Glioma | 8.16 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits noteworthy antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
MRSA | 8 μg/mL |
Other Biological Activities
In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways associated with inflammation .
Case Studies
Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:
- Case Study on Anticancer Properties : A recent investigation into the cytotoxic effects of various oxadiazole derivatives revealed that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as A549 and MCF-7 .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties against clinical isolates showed that derivatives of oxadiazoles could effectively inhibit the growth of resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-1,2,4-oxadiazole, and how are intermediates purified?
Basic
The compound is commonly synthesized via cyclization reactions using substituted amidoximes and carboxylic acid derivatives. A typical protocol involves reacting 4-fluorobenzamide with hydroxylamine to form an amidoxime intermediate, followed by condensation with a nitrile or acyl chloride under reflux conditions (e.g., DMF at 155°C for 72 hours). Purification often employs silica gel column chromatography with ethyl acetate/hexane gradients, as described for structurally analogous oxadiazoles .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Basic
Key techniques include:
- NMR spectroscopy (H, C, F) to confirm substituent positions and electronic environments.
- IR spectroscopy to identify oxadiazole ring vibrations (~960 cm) and fluorophenyl C-F stretches (~1250 cm).
- Elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) for molecular formula validation.
Advanced characterization may involve X-ray crystallography to resolve spatial configurations, as demonstrated for related oxadiazole derivatives .
Q. How is the biological activity of this compound evaluated in preliminary assays?
Basic
Initial screening typically uses cell viability assays (e.g., MTT) against cancer cell lines (e.g., leukemia, breast cancer) to determine IC values. For enzyme inhibition (e.g., Sirt2), fluorometric or colorimetric substrates like α-tubulin-acetylLys40 peptide are employed with kinetic measurements . Dose-response curves and statistical validation (e.g., triplicate experiments) are critical for reproducibility.
Q. What experimental strategies are used to assess the antioxidant potential of oxadiazole derivatives?
Basic
Antioxidant activity is evaluated via:
- DPPH/ABTS radical scavenging assays , measuring absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS).
- DNA oxidation inhibition using AAPH (a peroxyl radical generator) or Cu/GSH systems, monitored via gel electrophoresis or comet assays .
Data normalization to controls (e.g., ascorbic acid) and solvent effects (e.g., DMSO concentration) must be controlled .
Q. How are 1,2,4-oxadiazole derivatives optimized for agrochemical applications?
Basic
Design strategies focus on bioisosteric replacements and substituent tuning for target selectivity. For example:
- Introducing lipophilic groups (e.g., trifluoromethyl) to enhance membrane permeability.
- Incorporating heterocyclic moieties (e.g., pyridyl) for insecticidal or herbicidal activity, as seen in tioxazafen derivatives .
Field trials often follow computational predictions of environmental stability and non-target organism toxicity.
Q. What advanced SAR approaches resolve substituent effects on Sirt2 inhibition by 3-aryl-1,2,4-oxadiazoles?
Advanced
Structure-Activity Relationship (SAR) studies use systematic substitution at the 3- and 5-positions of the oxadiazole core. For example:
- Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance Sirt2 binding via hydrophobic interactions.
- Cyclic amines (e.g., piperidine) at the 5-position improve solubility and IC values (e.g., 1.5 µM for compound 21b) .
Free-energy perturbation (FEP) calculations or molecular docking can prioritize substituents for synthesis.
Q. How can computational tools like Multiwfn and DFT elucidate electronic properties of oxadiazole derivatives?
Advanced
- Multiwfn analyzes electrostatic potential (ESP) maps and electron localization functions (ELF) to predict reactive sites (e.g., nucleophilic oxadiazole oxygen) .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solvent effects on UV-Vis spectra or charge transfer interactions, critical for photodynamic therapy applications .
Benchmarking against experimental data (e.g., X-ray bond lengths) validates computational models.
Q. How can contradictory data on substituent effects in oxadiazole isomers be resolved?
Advanced
Contradictions arise from isomeric differences (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) altering hydrogen-bonding capacity and lipophilicity. Strategies include:
- Comparative solubility studies (logP measurements).
- Crystallographic analysis to correlate steric effects with bioactivity .
Meta-analyses of published IC values across isomer pairs can identify trends obscured by assay variability.
Q. What methodologies identify molecular targets of this compound in anticancer studies?
Advanced
- Photoaffinity labeling with probes (e.g., biotin-tagged derivatives) isolates target proteins via pull-down assays and LC-MS/MS identification (e.g., TIP47 in apoptosis induction) .
- Kinase profiling panels assess selectivity against 100+ kinases, with hit validation via siRNA knockdown or CRISPR-Cas9.
Q. How are oxadiazole-metal complexes synthesized, and what are their applications?
Advanced
Synthesis involves refluxing oxadiazole ligands (e.g., 3-pyridyl derivatives) with metal salts (e.g., NiCl, CuSO) in ethanol/water. Characterization via cyclic voltammetry and EPR spectroscopy reveals redox activity relevant to catalysis or antimicrobial action. Applications include:
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIDNLOFDCZWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597685 | |
Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887763-94-2 | |
Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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